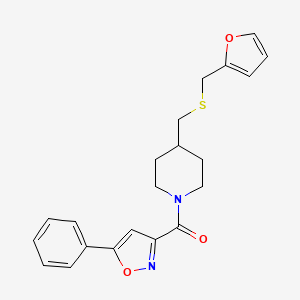
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone, with the CAS number 1396630-60-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C21H22N2O3S, and it has a molecular weight of 382.5 g/mol. The structure includes a piperidine ring, a furan moiety, and an isoxazole group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1396630-60-6 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound using methods such as disk diffusion and serial dilution techniques. The compound exhibited significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
For instance, in a comparative study, the compound showed minimum inhibitory concentrations (MICs) as low as 12.5 mg/ml against Staphylococcus aureus, indicating potent antibacterial activity .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal efficacy. It demonstrated effectiveness against Candida albicans with an MIC of 50 mg/ml . This dual activity suggests potential applications in treating infections caused by both bacteria and fungi.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the furan and isoxazole groups may facilitate interactions with microbial cell membranes or specific enzymatic pathways, disrupting cellular function and leading to cell death.
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of similar compounds with related structures. For example, compounds derived from piperidine and furan have been noted for their immunomodulatory effects in veterinary medicine . This indicates a broader therapeutic potential for derivatives of this compound.
Propiedades
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-21(19-13-20(26-22-19)17-5-2-1-3-6-17)23-10-8-16(9-11-23)14-27-15-18-7-4-12-25-18/h1-7,12-13,16H,8-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLPHAYFUKHZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













